molecular formula C13H14FN3OS B3907417 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B3907417
M. Wt: 279.34 g/mol
InChI Key: VSNXDPBUNCAWMX-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNXDPBUNCAWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 5-tert-butyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor for metals. Its application in coatings and paints helps protect metal surfaces from corrosion .

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .

Comparison with Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Comparison: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is unique due to the presence of both the thiadiazole ring and the fluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the fluorine atom enhances its lipophilicity, improving its ability to penetrate cell membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

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